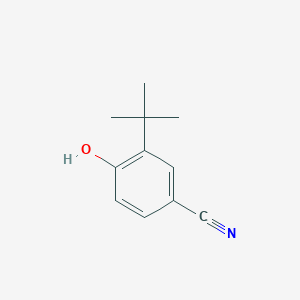

3-(tert-Butyl)-4-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQNZPYFQSOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594013 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-04-7 | |

| Record name | 3-tert-Butyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological relevance of 3-(tert-Butyl)-4-hydroxybenzonitrile.

Core Chemical Properties

This compound is a substituted aromatic nitrile. The presence of the nitrile and hydroxyl functional groups, along with the bulky tert-butyl group, imparts specific chemical characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 4910-04-7 | [1][2] |

| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 175.099714038 Da | [1][2] |

| Topological Polar Surface Area | 44 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Note: Some properties for the related compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile are available and may offer comparative insights. It has a melting point of 144°C and a boiling point of 311.2°C at 760 mmHg.[3][4]

Experimental Protocols

2.1. General Synthesis of Hydroxybenzonitriles

A common method for the synthesis of p-hydroxybenzonitrile involves the reaction of a p-halophenol with a cyanide source, often in the presence of a catalyst.

-

Example Protocol for p-hydroxybenzonitrile from p-chlorophenol:

-

A mixture of p-chlorophenol, cuprous cyanide, and a high-boiling solvent such as N-methylpyrrolidone is heated at reflux for several hours.[5]

-

The reaction mixture is then concentrated, and the residue is treated with hydrochloric acid.[5]

-

A solution of ferric chloride is added to the mixture, which is then heated.[5]

-

After cooling, the product is extracted with an organic solvent like ethyl ether.[5]

-

The organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[5]

-

2.2. Conversion of Nitriles to N-tert-butyl Amides (Modified Ritter Reaction)

The nitrile group of this compound can be converted to an N-tert-butyl amide, which can be a valuable transformation in medicinal chemistry.

-

General Procedure:

-

The nitrile is stirred in tert-butyl acetate.

-

A catalytic amount of sulfuric acid is added.

-

The reaction is maintained at a specific temperature (e.g., 42°C) for a few hours.[6]

-

The product is isolated by neutralizing the acid and filtering the resulting precipitate.[6] This method has been shown to be effective for a variety of aromatic and aliphatic nitriles, with high yields reported.[6]

-

Spectroscopic Data

While specific spectroscopic data for this compound was not found in the search results, typical spectral characteristics can be inferred based on its structure.

-

¹H NMR: Expect signals corresponding to the tert-butyl protons, the aromatic protons, and the hydroxyl proton. The aromatic protons would likely show a coupling pattern indicative of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Expect signals for the nitrile carbon, the carbons of the benzene ring (including those bearing the hydroxyl, tert-butyl, and nitrile groups), and the carbons of the tert-butyl group.

-

IR Spectroscopy: Expect characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and tert-butyl groups.

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (175.23).

Biological Activity and Signaling Pathways

Currently, there is limited direct information available in the search results regarding the specific biological activities and signaling pathway interactions of this compound. However, the biological activities of structurally related compounds can provide valuable insights.

-

Antioxidant and Anti-inflammatory Potential: The structurally similar compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile is known to act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[3] It has also been investigated as an inhibitor of enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.[3]

-

Cell Transformation Activity: The related compound 3-tert-butyl-4-hydroxyanisole (BHA) has been shown to have promoting activity in BALB/3T3 cell transformation when used in combination with an initiator like 3-methylcholanthrene.[7]

-

Antimicrobial and Other Activities of Analogs: The analog 2,4-Di-tert-butylphenol exhibits a broad range of biological activities, including anti-coxsackievirus, anti-herpes virus, and antifungal properties.[8]

Given the lack of specific data on the signaling pathways affected by this compound, a diagram illustrating a potential experimental workflow for its investigation is provided below.

Visualizations

Experimental Workflow for Investigating Biological Activity

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the anti-inflammatory activity of related compounds, a hypothetical pathway is presented.

Caption: A hypothetical mechanism of action where this compound inhibits a key enzyme in an inflammatory signaling pathway.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This guide provides a summary of its known properties and a framework for future studies. The synthesis and biological evaluation of this and related compounds could lead to the development of novel therapeutic agents.

References

- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 7. Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS: 4910-04-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and biological significance of 3-(tert-Butyl)-4-hydroxybenzonitrile (CAS: 4910-04-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and specialty chemical synthesis. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide extrapolates potential activities based on the well-documented properties of structurally related phenolic and benzonitrile compounds. Detailed, albeit generalized, experimental protocols for its synthesis and for relevant biological assays are provided to facilitate further investigation.

Chemical and Physical Properties

This compound is a substituted aromatic compound characterized by a benzonitrile core with a tert-butyl group at position 3 and a hydroxyl group at position 4.[1]

| Property | Value | Reference |

| CAS Number | 4910-04-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |

| Synonyms | 3-tert-Butyl-4-hydroxy-benzonitrile; Benzonitrile, 3-(1,1-dimethylethyl)-4-hydroxy- | [1] |

| Appearance | Not specified; likely a solid at room temperature | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in organic solvents | |

| XLogP3 | 2.9 | [1] |

Synthesis of this compound

-

Route A: Friedel-Crafts Alkylation of 4-hydroxybenzonitrile. This is a common method for introducing alkyl groups to an aromatic ring.[2]

-

Route B: Cyanation of 2-tert-butylphenol. This involves the introduction of a nitrile group onto the phenol ring.

Below are generalized experimental protocols for these synthetic strategies.

Experimental Protocol: Friedel-Crafts Alkylation of 4-hydroxybenzonitrile (Hypothetical)

This protocol is based on general Friedel-Crafts alkylation procedures.[2]

Materials:

-

4-hydroxybenzonitrile

-

tert-Butanol or tert-butyl chloride

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)[2]

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-hydroxybenzonitrile in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5°C.

-

Add tert-butanol or tert-butyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Friedel-Crafts Alkylation:

References

An In-depth Technical Guide to the Molecular Structure of 3-(tert-Butyl)-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(tert-Butyl)-4-hydroxybenzonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on structurally related compounds to infer potential characteristics and methodologies. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound, also known as 2-tert-butyl-4-cyanophenol, is a substituted aromatic compound featuring a benzonitrile core with a tert-butyl group at position 3 and a hydroxyl group at position 4. This specific arrangement of functional groups, particularly the sterically hindering tert-butyl group adjacent to the hydroxyl group, suggests its potential as a hindered phenol antioxidant. Such compounds are of significant interest in medicinal chemistry and materials science for their ability to scavenge free radicals and inhibit oxidative processes. This guide summarizes the known physicochemical properties and provides insights into its synthesis and potential biological activities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar benzene ring with three substituents. The presence of the electron-withdrawing nitrile group and the electron-donating hydroxyl and tert-butyl groups influences the electronic distribution and reactivity of the molecule.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| CAS Number | 4910-04-7 | Echemi[2] |

| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | PubChem[1] |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)C#N)O | PubChem[1] |

| InChI Key | WOQNZPYFQSOAJS-UHFFFAOYSA-N | Echemi[2] |

| Computed XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 44 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.

-

tert-Butyl Protons: A singlet in the aliphatic region (typically δ 1.2-1.5 ppm) integrating to nine protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm).

-

Nitrile Carbon: A signal in the downfield region (typically δ 115-125 ppm).

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Predicted IR (Infrared) Spectrum

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (175.23).

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group, and other characteristic fragments.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for similar compounds. A common approach for the synthesis of substituted benzonitriles is the cyanation of a corresponding aryl halide or the dehydration of an aldoxime.

General Synthetic Approach: Cyanation of 2-tert-Butyl-4-halophenol

This hypothetical protocol is based on the Rosenmund-von Braun reaction.

Materials:

-

2-tert-Butyl-4-bromophenol (starting material)

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-tert-butyl-4-bromophenol and a stoichiometric excess of copper(I) cyanide.

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound is not available in the reviewed literature. However, its structure as a hindered phenol suggests a potential role as an antioxidant.

Hypothetical Antioxidant Mechanism

Hindered phenols are known to act as free radical scavengers. The bulky tert-butyl group ortho to the hydroxyl group sterically hinders the phenolic oxygen, making the corresponding phenoxy radical more stable and less likely to participate in further chain propagation reactions. The proposed antioxidant mechanism is illustrated below.

Caption: Hypothetical antioxidant mechanism of this compound.

In this proposed mechanism, this compound donates its phenolic hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxy radical. The stability of this radical is enhanced by the steric hindrance provided by the adjacent tert-butyl group, which prevents it from initiating new radical chain reactions.

Applications in Drug Development and Research

Given its structural features, this compound could serve as a valuable building block in medicinal chemistry and drug development.

-

Antioxidant Research: It can be investigated as a potential antioxidant for the prevention or treatment of diseases associated with oxidative stress.

-

Intermediate for Synthesis: It is a useful intermediate for the synthesis of more complex molecules with potential therapeutic activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.[3]

-

Stabilizer: In industrial applications, it could be explored as a stabilizer for polymers and other materials prone to oxidative degradation.[3]

Conclusion

This compound is a molecule with potential applications stemming from its hindered phenol structure. While there is a significant lack of specific experimental data in the current scientific literature, this guide provides a foundational understanding of its molecular properties and potential. Further research is warranted to elucidate its spectroscopic characteristics, develop optimized synthetic protocols, and explore its biological activities and potential involvement in cellular signaling pathways. Such studies will be crucial for unlocking the full potential of this compound in both academic research and industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(tert-Butyl)-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butyl)-4-hydroxybenzonitrile is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group and a sterically hindered phenol, suggests a range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly as an antioxidant. Given the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 3,5-di-tert-butyl-4-hydroxybenzonitrile, is included for comparative purposes and to provide a foundational understanding.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the scientific literature. However, computed properties are available from databases such as PubChem. For comparative purposes, the experimental data for the closely related compound, 3,5-di-tert-butyl-4-hydroxybenzonitrile, is also provided.

Table 1: Physical and Chemical Properties

| Property | This compound | 3,5-di-tert-butyl-4-hydroxybenzonitrile |

| Molecular Formula | C₁₁H₁₃NO[1][2] | C₁₅H₂₁NO[3][4] |

| Molecular Weight | 175.23 g/mol [1][2] | 231.33 g/mol [3][4] |

| CAS Number | 4910-04-7[1][2] | 1988-88-1[3][4] |

| Appearance | Not Reported | Solid |

| Melting Point | Not Reported | 141-144 °C[5][6] |

| Boiling Point | Not Reported | 311.2 °C at 760 mmHg[6] |

| Solubility | Not Reported | Not Reported |

| Storage Temperature | 2-8°C[7] | Not Reported |

| XLogP3 (Computed) | 2.9[1] | 3.85888[6] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-tert-Butylphenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Diethyl ether

-

Sodium bicarbonate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Nitration of 2-tert-Butylphenol:

-

In a flask cooled in an ice bath, slowly add 2-tert-butylphenol to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-tert-butyl-4-nitrophenol.

-

-

Reduction of the Nitro Group:

-

Dissolve the 2-tert-butyl-4-nitrophenol in ethanol and add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove the iron, and neutralize the filtrate with a sodium bicarbonate solution.

-

Extract the product, 4-amino-2-tert-butylphenol, with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

-

Diazotization and Sandmeyer Reaction:

-

Dissolve the 4-amino-2-tert-butylphenol in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Extract the product, this compound, with diethyl ether.

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group protons, aromatic protons in the ortho, meta, and para positions relative to the hydroxyl group, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon bearing the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group[8]. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretch of the phenolic hydroxyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ). Common fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural features suggest potential as an antioxidant. Phenolic compounds, especially those with bulky alkyl groups ortho to the hydroxyl group, are known to be effective radical scavengers[9].

A plausible mechanism for the antioxidant activity of such compounds at the cellular level is the activation of the Keap1-Nrf2 signaling pathway[10]. This pathway is a key regulator of cellular responses to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription and leading to the synthesis of protective enzymes[10][11]. The structurally related compound, tert-butylhydroquinone (tBHQ), is a known activator of the Nrf2 pathway[12][13].

Caption: Putative activation of the Nrf2 signaling pathway by this compound.

References

- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 1988-88-1 | 4737-1-X5 | MDL MFCD00156137 | 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile | SynQuest Laboratories [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. Cas 4910-04-7,3-TERT-BUTYL-4-HYDROXYBENZONITRILE | lookchem [lookchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 3-(tert-Butyl)-4-hydroxybenzonitrile: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action for 3-(tert-Butyl)-4-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a detailed analysis of its probable mechanisms based on the well-documented biological activities of structurally related phenolic and cyanophenol compounds. The presented quantitative data and experimental protocols are derived from studies on these analogs and should be interpreted as representative examples.

Executive Summary

This compound is a substituted phenolic compound with a chemical structure that suggests a range of potential biological activities. While primarily utilized as a chemical intermediate in the synthesis of antioxidants and polymer stabilizers, its structural motifs—a sterically hindered phenol and a benzonitrile group—imply a multifaceted mechanism of action at the cellular level. This technical guide consolidates the likely molecular mechanisms, supported by data from close structural analogs, to provide a comprehensive resource for researchers, scientists, and drug development professionals. The core inferred mechanisms include potent antioxidant activity through free radical scavenging, modulation of key cellular signaling pathways such as the Keap1-Nrf2 and NF-κB pathways, and potential inhibition of enzymes involved in inflammation and xenobiotic metabolism.

Inferred Mechanisms of Action

The biological activities of this compound are likely driven by the interplay of its hydroxyl, tert-butyl, and nitrile functional groups. The following sections detail the most probable mechanisms of action, drawing parallels with extensively studied analogous compounds like tert-butylhydroquinone (tBHQ), 3,5-di-tert-butyl-4-hydroxybenzonitrile, and 3-tert-butyl-4-hydroxyanisole (BHA).

Antioxidant Activity and Free Radical Scavenging

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating further oxidation. This structure-activity relationship is a hallmark of many synthetic phenolic antioxidants.

Activation of the Keap1-Nrf2 Signaling Pathway

A plausible and significant mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or those that induce mild oxidative stress, such as the tBHQ analog, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione biosynthesis.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2). Some phenolic compounds have been shown to inhibit NF-κB activation. This can occur through various mechanisms, including the prevention of IκB degradation or the direct inhibition of NF-κB's DNA binding activity. Given the anti-inflammatory properties of related compounds, it is plausible that this compound could also exert anti-inflammatory effects via this pathway.

Enzyme Inhibition

Structurally related hindered phenols have demonstrated inhibitory activity against several classes of enzymes.

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The di-tert-butyl analog of this compound has been reported to inhibit these enzymes, suggesting a direct anti-inflammatory mechanism.

-

Cytochrome P450 (CYP) Enzymes: The structurally similar compound BHA has been shown to inhibit certain cytochrome P450 isoforms. CYPs are a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported in vitro activities of compounds structurally related to this compound. This data provides a quantitative basis for the inferred mechanisms of action.

Table 1: Antioxidant and Enzyme Inhibitory Activities of Related Phenolic Compounds

| Compound | Assay | Target/Endpoint | IC50 / Activity | Reference |

| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | Enzyme Inhibition | 5-Lipoxygenase | - | [1] |

| Enzyme Inhibition | Cyclooxygenase | - | [1] | |

| tert-Butylhydroquinone (tBHQ) | Nrf2 Activation | Nrf2 Nuclear Translocation | Significant at 10 µM | [2] |

| Nrf2 Activation | HO-1, NQO1 mRNA induction | Significant at ≥ 0.1 µM | [2] | |

| NF-κB Inhibition | NF-κB DNA Binding | Inhibition at 1 µM | [3] | |

| 3-tert-Butyl-4-hydroxyanisole (BHA) | Enzyme Inhibition | Cytochrome P-450IIB4 (7-ethoxycoumarin O-deethylation) | 28 µM | [4] |

| Enzyme Inhibition | Cytochrome P-450IIB4 (cyclohexane hydroxylation) | 75 µM | [4] | |

| Enzyme Inhibition | Cytochrome P-450IA2 (7-ethoxyresorufin O-deethylation) | ~225 µM | [4] |

Note: Specific IC50 values for 3,5-Di-tert-butyl-4-hydroxybenzonitrile on COX and LOX were not available in the searched literature, although inhibitory activity was mentioned.

Experimental Protocols for Key Assays

The following are representative protocols for assessing the key inferred biological activities of this compound, based on methodologies used for its structural analogs.

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to separate wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).

-

Western Blot for Nrf2 Nuclear Translocation

Principle: This protocol determines the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells treated with the test compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) in appropriate media.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.

-

Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1) to determine the relative increase in nuclear Nrf2.

-

NF-κB DNA Binding Assay (ELISA-based)

Principle: This assay quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence immobilized on a microplate.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with the test compound for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide, LPS) for a defined period (e.g., 30 minutes).

-

-

Nuclear Protein Extraction:

-

Harvest the cells and extract nuclear proteins using a commercial kit.

-

Quantify the protein concentration of the nuclear extracts.

-

-

ELISA Procedure:

-

Add the nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow NF-κB to bind to the DNA.

-

Wash the wells to remove non-specific binding.

-

Add a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add a colorimetric substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Compare the absorbance of samples from treated cells to that of untreated, stimulated cells to determine the percentage of inhibition of NF-κB DNA binding.

-

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol:

-

Reagent Preparation:

-

Use a commercial COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2.

-

Prepare solutions of the test compound at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

-

-

Data Analysis:

-

Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value for both COX-1 and COX-2.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be made based on its chemical structure and the well-established activities of its close analogs. The primary mechanisms are likely to involve antioxidant activity through free radical scavenging, cytoprotection via the activation of the Nrf2 signaling pathway, and anti-inflammatory effects through the inhibition of the NF-κB pathway and key inflammatory enzymes such as COX and LOX. The experimental protocols and quantitative data provided in this guide for related compounds offer a robust framework for the future investigation and characterization of the biological activities of this compound. Further research is warranted to elucidate its specific molecular targets and to confirm these inferred mechanisms, which will be crucial for evaluating its potential in therapeutic applications.

References

The Evolving Landscape of Phenolic Antioxidants: A Technical Guide to the Biological Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of 3-(tert-Butyl)-4-hydroxybenzonitrile. This guide provides a comprehensive overview of the known biological activities of structurally related compounds, particularly its di-tert-butylated analog, 3,5-di-tert-butyl-4-hydroxybenzonitrile, and other phenolic antioxidants. The presented data and experimental protocols are derived from studies on these analogs and should be considered as a predictive reference for the potential activities of this compound, warranting further investigation for validation.

Introduction

Phenolic compounds are a cornerstone of antioxidant research and development, with broad applications in the pharmaceutical, food, and materials industries. The strategic substitution of the phenolic ring with bulky alkyl groups, such as tert-butyl moieties, has been a key strategy to enhance their stability and efficacy. This guide focuses on the biological activity of this compound, a mono-tert-butylated phenolic nitrile. While direct experimental data on this specific molecule is scarce, this document synthesizes the wealth of information available for its close structural analogs to provide a predictive framework for its potential biological functions.

Core Biological Activities of Structurally Related Phenolic Compounds

The biological activities of tert-butylated phenols are predominantly attributed to their antioxidant properties, which in turn influence a cascade of cellular processes, including inflammation and cytotoxicity. The presence, number, and position of the tert-butyl groups significantly modulate these effects.

Antioxidant Activity

The primary mechanism of antioxidant action for hindered phenols is their ability to act as hydrogen atom donors to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The bulky tert-butyl groups sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical and prevents its participation in pro-oxidant activities.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 3-tert-Butyl-4-methoxyphenol (BHA) | DPPH Radical Scavenging | 0.0052 mg/mL | [1] |

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 0.011 mg/mL | [1] |

| 3-tert-Butyl-4-methoxyphenol (BHA) | Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g | [1] |

| Butylated Hydroxytoluene (BHT) | Ferric Reducing Antioxidant Power (FRAP) | 9928 µmol Fe²⁺/g | [1] |

Note: Lower IC50 values indicate higher antioxidant potency.

Anti-inflammatory Activity

The antioxidant properties of phenolic compounds are intrinsically linked to their anti-inflammatory effects. By quenching reactive oxygen species (ROS), these molecules can modulate inflammatory signaling pathways. For instance, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to synergistically inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2][3]. This suggests that this compound may also possess anti-inflammatory potential through the modulation of key inflammatory mediators.

Cytotoxic and Anticancer Potential

The cytotoxic effects of phenolic compounds are complex and often dose-dependent. While their antioxidant activity can be protective, pro-oxidant effects at higher concentrations can induce apoptosis in cancer cells. Quantitative structure-activity relationship (QSAR) studies on various phenolic compounds have revealed that their cytotoxicity is influenced by factors such as hydrophobicity and the steric and electronic properties of their substituents[4][5]. For example, a derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene, AG17, has demonstrated growth inhibition in a panel of human tumor cell lines by disrupting mitochondrial function[6].

Table 2: Cytotoxic Activity of a Structurally Related Compound

| Compound | Cell Line | Activity | Mechanism | Reference |

| Tyrphostin AG17 | HL-60(TB) | 50% growth inhibition at 0.7-4.0 µM | Disruption of mitochondrial function | [6] |

Potential Signaling Pathway Involvement

Based on the activities of related phenolic antioxidants, this compound could potentially modulate several key signaling pathways.

Caption: Predicted signaling pathways modulated by this compound.

Experimental Protocols for Evaluating Biological Activity

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound, based on standard assays used for similar phenolic compounds.

Antioxidant Activity Assays

Caption: General workflow for in vitro antioxidant capacity determination.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well containing the compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay [1]

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.

-

Procedure:

-

Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

-

Add the FRAP reagent to the wells of a 96-well plate.

-

Add the compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as Fe²⁺ equivalents.

-

Anti-inflammatory Activity Assay

Inhibition of NO Production in LPS-Stimulated Macrophages

-

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO inhibition.

-

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion and Future Directions

While a definitive biological profile of this compound remains to be experimentally elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The mono-tert-butyl substitution pattern suggests a nuanced activity profile that may differ from its di-tert-butylated counterparts, potentially offering a unique balance of efficacy and safety.

Future research should focus on the direct experimental validation of these predicted activities. Quantitative assays for antioxidant capacity, coupled with cell-based studies to investigate anti-inflammatory and cytotoxic effects, are crucial next steps. Furthermore, elucidating the specific signaling pathways modulated by this compound will be paramount in understanding its mechanism of action and unlocking its full therapeutic potential. This technical guide serves as a roadmap for such investigations, paving the way for the development of novel therapeutics based on this promising phenolic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile: Exploring its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butyl)-4-hydroxybenzonitrile, a substituted phenolic compound, holds significant potential as a versatile intermediate in various fields of chemical and pharmaceutical research. Its unique structural features, comprising a nitrile group, a hydroxyl group, and a bulky tert-butyl group on a benzene ring, provide a scaffold for the synthesis of a diverse range of derivatives with potential biological activities. This technical guide aims to provide a comprehensive overview of the known and potential research applications of this compound, focusing on its synthesis, chemical properties, and prospective utility in drug discovery and materials science. While direct and extensive research on this specific molecule is emerging, this guide will draw upon data from structurally related compounds to highlight its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes its key computed properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | [1] |

| CAS Number | 4910-04-7 | [1][2] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 175.099714038 Da | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

Synthesis and Chemical Reactivity

This compound is primarily utilized as a chemical intermediate.[2] Its synthesis and subsequent reactions are key to developing novel compounds.

General Synthetic Approach

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, a general synthetic strategy can be inferred from standard organic chemistry principles. A plausible route would involve the cyanation of a corresponding brominated precursor, 3-bromo-5-tert-butylphenol, which can be synthesized from 2-tert-butylphenol.

Chemical Reactivity and Derivatization

The presence of the hydroxyl and nitrile functional groups makes this compound a valuable scaffold for further chemical modifications. The hydroxyl group can undergo etherification and esterification reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up avenues for creating a library of derivatives with diverse functionalities.

Potential Research Applications

Based on the activities of structurally similar compounds, this compound holds promise in several research areas.

Agrochemicals

This chemical serves as a building block for creating compounds with potential pesticidal or herbicidal properties.[2] The benzonitrile moiety is a common feature in a number of commercial herbicides.

Materials Science

The antioxidant properties of the hindered phenol group suggest its utility in the production of antioxidants and stabilizers for polymers and plastics.[2] The tert-butyl group enhances steric hindrance around the hydroxyl group, which can improve the stability and longevity of the material by preventing oxidative degradation.

Pharmaceutical Research and Drug Development

The core structure of this compound is a promising starting point for the development of novel therapeutic agents. Its versatility in chemical reactions makes it a useful component in designing new drug molecules.[2]

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The di-tert-butylated analog, 3,5-di-tert-butyl-4-hydroxybenzonitrile, has been noted for its antioxidant activity.[3] Derivatives of this analog have shown superior radical scavenging activity compared to the widely used antioxidant BHT.[3] Furthermore, derivatives of 3,5-di-tert-butyl-4-hydroxybenzylidene have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing potency comparable to indomethacin but with reduced ulcerogenic effects.[4]

While no specific enzyme inhibition data is available for this compound, its structural similarity to other phenolic compounds suggests potential activity against various enzymes. For instance, many phenolic compounds are known to interact with and inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. Further research is warranted to explore the inhibitory potential of this compound and its derivatives against a panel of clinically relevant enzymes.

Experimental Protocols

DPPH Radical Scavenging Assay (Adapted from protocols for similar compounds)

This assay is a standard method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Cytotoxicity Assay (General Protocol)

This assay is used to assess the effect of a compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO and prepare serial dilutions in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound.

-

Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion and Future Directions

This compound is a promising chemical entity with a range of potential applications in agrochemicals, materials science, and particularly in pharmaceutical research. Its structural features suggest potential as a precursor for compounds with significant antioxidant, anti-inflammatory, and enzyme-inhibitory activities. While the current body of research on this specific molecule is limited, the data available for its structural analogs strongly support the need for further investigation.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring modifications at the hydroxyl and nitrile positions to establish structure-activity relationships.

-

Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of biological targets, including various enzymes, receptors, and cell lines.

-

Mechanistic studies: Elucidating the precise mechanisms of action for any identified bioactive compounds, including their effects on cellular signaling pathways.

By systematically exploring the chemical and biological properties of this compound and its derivatives, the scientific community can unlock its full potential for the development of novel and innovative solutions in medicine and technology.

References

- 1. This compound | C11H13NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]

- 4. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile: From Synthesis to Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(tert-butyl)-4-hydroxybenzonitrile, a key chemical intermediate in various fields of chemical synthesis, with a particular focus on its role in the development of novel therapeutics. This document details its chemical properties, synthesis, and its notable application as a building block for potent enzyme inhibitors.

Introduction

This compound (CAS No. 4910-04-7) is a substituted phenol derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a sterically hindering tert-butyl group adjacent to a hydroxyl group on a benzonitrile framework, provides a unique combination of reactivity and stability. While its historical discovery and initial synthesis are not extensively documented in readily available literature, its modern applications are notable, particularly in the synthesis of antioxidants, polymer stabilizers, and, most significantly, as a precursor to advanced pharmaceutical compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 4910-04-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-tert-butyl-4-hydroxybenzonitrile | --INVALID-LINK-- |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)C#N)O | --INVALID-LINK-- |

| InChI Key | WOQNZPYFQSOAJS-UHFFFAOYSA-N | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder (typical) | General Knowledge |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and plausible route involves the conversion of the corresponding aldehyde, 3-(tert-butyl)-4-hydroxybenzaldehyde, to the nitrile.

Step 1: Formation of 3-(tert-butyl)-4-hydroxybenzaldehyde oxime

-

Dissolve 3-(tert-butyl)-4-hydroxybenzaldehyde in a suitable solvent such as ethanol or aqueous ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl released.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Dehydration of the oxime to this compound

-

The crude oxime is then subjected to dehydration. A variety of reagents can be employed for this step, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

The reaction is typically heated, and upon completion, the reaction mixture is worked up by quenching with water or ice, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of substituted benzonitriles from their corresponding benzaldehydes.

Role in Drug Development: Intermediate for Autotaxin Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of autotaxin (ATX).[2] Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[3]

The dysregulation of the ATX-LPA signaling axis has been implicated in a range of diseases, including cancer, fibrosis, and inflammatory disorders. Consequently, the inhibition of ATX is a promising therapeutic strategy for these conditions.[3] The development of small molecule inhibitors that can block the activity of ATX is an active area of research in medicinal chemistry.

The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of LPA receptors, leading to downstream cellular responses.

This compound serves as a crucial starting material for the elaboration of more complex molecular architectures that are designed to bind to and inhibit autotaxin. The phenol and nitrile functionalities, along with the specific substitution pattern on the aromatic ring, are key features that medicinal chemists utilize to build molecules with high affinity and selectivity for the target enzyme. The tert-butyl group often plays a role in establishing favorable hydrophobic interactions within the enzyme's binding pocket.

Other Applications

Beyond its role in drug discovery, this compound is also utilized as an intermediate in the synthesis of:

-

Antioxidants: The sterically hindered phenol moiety is a well-known structural motif in antioxidants, which are used to prevent degradation in a variety of materials.

-

Polymer Stabilizers: It can be incorporated into larger molecules that act as stabilizers to protect polymers from degradation by heat, light, and oxidation.[1]

-

Specialty Chemicals: It serves as a building block for specialty chemicals used in the coatings and adhesives industries to enhance performance and durability.[1]

-

Agrochemicals: In agrochemical research, it can be a precursor for compounds with potential pesticidal or herbicidal properties.[1]

Conclusion

This compound is a valuable chemical intermediate with a growing importance in the field of drug discovery, particularly as a key component in the synthesis of novel autotaxin inhibitors. Its unique structural features make it a versatile building block for creating complex molecules with specific biological activities. While its early history is not well-documented, its current applications highlight its significance for researchers and scientists in both academic and industrial settings. Further exploration of its synthetic utility is likely to lead to the discovery of new applications in materials science and medicinal chemistry.

References

Spectroscopic Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(tert-Butyl)-4-hydroxybenzonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from structurally similar compounds. It includes detailed, generalized experimental protocols for acquiring such data and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | d | 1H | Ar-H (ortho to -CN, meta to -OH) |

| ~ 7.4 - 7.5 | dd | 1H | Ar-H (ortho to -CN and -C(CH₃)₃) |

| ~ 6.9 - 7.0 | d | 1H | Ar-H (ortho to -OH) |

| ~ 5.0 - 6.0 | br s | 1H | -OH |

| 1.44 | s | 9H | -C(CH₃)₃ |

Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | Ar-C-OH |

| ~ 139 | Ar-C-C(CH₃)₃ |

| ~ 134 | Ar-CH (ortho to -CN, meta to -OH) |

| ~ 131 | Ar-CH (ortho to -CN and -C(CH₃)₃) |

| ~ 119 | -CN |

| ~ 116 | Ar-CH (ortho to -OH) |

| ~ 103 | Ar-C-CN |

| 35.1 | -C(CH₃)₃ |

| 29.8 | -C(CH₃)₃ |

Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| ~ 3050 - 3000 | Medium | Ar C-H stretch |

| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (-C(CH₃)₃) |

| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | C-O stretch (phenol) |

Predicted data is based on characteristic functional group absorption frequencies.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 175.10 | [M]⁺, Molecular Ion |

| 160.08 | [M-CH₃]⁺, Loss of a methyl group |

The exact mass of this compound (C₁₁H₁₃NO) is 175.0997 g/mol .[1]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Perform a baseline correction and, if necessary, an ATR correction.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution if any particulates are present.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. Key fragments for this compound would likely arise from the loss of a methyl group ([M-15]⁺) from the tert-butyl group.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

The Pivotal Role of 3-(tert-Butyl)-4-hydroxybenzonitrile in Modern Organic Synthesis: An In-depth Technical Guide